molecular formula C122H178Cl4O64 B12349103 Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)-

Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)-

Cat. No.: B12349103
M. Wt: 2810.5 g/mol
InChI Key: YPNFDYBKUHCCGD-HJDQWEDASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- involves complex organic reactions. The compound is typically derived from microbial fermentation processes involving Streptomyces hygroscopicus . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods

Industrial production of Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- is achieved through large-scale fermentation of Streptomyces hygroscopicus . The fermentation process is optimized to maximize yield and purity of the compound. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Flambamycin can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the translation of essential proteins required for bacterial growth and survival. This leads to the eventual death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- include:

Uniqueness

Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- is unique due to its specific activity against both Gram-positive and Gram-negative bacteria, as well as its structural complexity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C122H178Cl4O64

Molecular Weight

2810.5 g/mol

IUPAC Name

[(2R,3S,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-[(1R)-3-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-6-[(2S,3S,4S,5S,6R)-5-[(2S,3R,4R,5S,6R)-4-[(2R,3aR,4R,4'R,5'S,6S,6'R,7aR)-5'-[(2S,4R,5S,6R)-5-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4'-hydroxy-4,6',7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-6-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-3-methoxy-6-(methoxymethyl)oxan-2-yl]oxy-7'-hydroxy-7'-[(1R)-1-hydroxyethyl]-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]-1-hydroxypropyl]-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C122H178Cl4O64/c1-41(2)105(139)173-97-89-61(37-153-111(97)177-113-95(151-25)77(135)87(59(165-113)35-145-19)175-109-79(137)93(85(147-21)47(9)163-109)169-67-33-115(17)99(51(13)161-67)187-117(189-115)31-57(130)83(49(11)179-117)167-65-29-55(128)81(45(7)159-65)171-107(141)69-43(5)71(123)75(133)73(125)91(69)149-23)182-121(185-89)104-102(156-40-158-104)120(144,54(16)181-121)63(132)27-28-64-119(143,53(15)127)101-103(157-39-155-101)122(184-64)183-62-38-154-112(98(90(62)186-122)174-106(140)42(3)4)178-114-96(152-26)78(136)88(60(166-114)36-146-20)176-110-80(138)94(86(148-22)48(10)164-110)170-68-34-116(18)100(52(14)162-68)188-118(190-116)32-58(131)84(50(12)180-118)168-66-30-56(129)82(46(8)160-66)172-108(142)70-44(6)72(124)76(134)74(126)92(70)150-24/h41-42,45-68,77-90,93-104,109-114,127-138,143-144H,27-40H2,1-26H3/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64-,65+,66+,67+,68+,77+,78+,79-,80-,81-,82-,83-,84-,85+,86+,87-,88-,89-,90-,93-,94-,95+,96+,97-,98-,99-,100-,101-,102-,103-,104-,109+,110+,111+,112+,113+,114+,115-,116-,117-,118-,119+,120-,121-,122+/m1/s1

InChI Key

YPNFDYBKUHCCGD-HJDQWEDASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)([C@@H](CC[C@@H]2[C@]([C@H]3[C@H]([C@@]4(O2)O[C@H]2CO[C@H]([C@@H]([C@@H]2O4)OC(=O)C(C)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)OC)O[C@H]2C[C@@]4([C@@H]([C@H](O2)C)O[C@@]2(O4)C[C@H]([C@@H]([C@H](O2)C)O[C@H]2C[C@H]([C@@H]([C@H](O2)C)OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)O)C)O)O)OC)OCO3)([C@@H](C)O)O)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(CCC2C(C3C(C4(O2)OC2COC(C(C2O4)OC(=O)C(C)C)OC2C(C(C(C(O2)COC)OC2C(C(C(C(O2)C)OC)OC2CC4(C(C(O2)C)OC2(O4)CC(C(C(O2)C)OC2CC(C(C(O2)C)OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)O)C)O)O)OC)OCO3)(C(C)O)O)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Origin of Product

United States

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